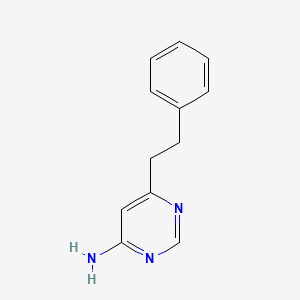6-(2-Phenylethyl)pyrimidin-4-amine
CAS No.: 1552931-61-9
Cat. No.: VC3113473
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1552931-61-9 |
|---|---|
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 6-(2-phenylethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H13N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15) |
| Standard InChI Key | DXDRSPWCCJGNIC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC2=CC(=NC=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)CCC2=CC(=NC=N2)N |
Introduction
Chemical Structure and Basic Properties
6-(2-Phenylethyl)pyrimidin-4-amine is a pyrimidine derivative with a phenylethyl group at the 6-position and an amino group at the 4-position. The compound has several key identifiers and physical properties that characterize its structure and behavior.
Molecular Identification
| Property | Value |
|---|---|
| PubChem CID | 112716808 |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 6-(2-phenylethyl)pyrimidin-4-amine |
| CAS Number | 1552931-61-9 |
| InChI Key | DXDRSPWCCJGNIC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC2=CC(=NC=N2)N |
Source: PubChem database information for the compound .
Structural Characteristics
The structure of 6-(2-Phenylethyl)pyrimidin-4-amine features a pyrimidine ring with two key substituents:
-
An amino (-NH₂) group at the 4-position, which contributes to hydrogen bonding capabilities
-
A phenylethyl chain (C₆H₅CH₂CH₂-) at the 6-position, providing hydrophobic properties and potential for π-π interactions
This combination of hydrophilic and hydrophobic elements creates an amphipathic molecule with potential for diverse biological interactions .
Physicochemical Properties
Understanding the physicochemical properties of 6-(2-Phenylethyl)pyrimidin-4-amine provides insights into its potential behavior in biological systems and pharmaceutical applications.
Predicted Properties
| Property | Predicted Value |
|---|---|
| Solubility | Moderately soluble in organic solvents; limited water solubility |
| LogP | Approximately 2.5-3.0 (estimated based on similar structures) |
| pKa | Amino group: approximately 4-5 |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (ring nitrogens and amino group) |
| Topological Polar Surface Area | ~65 Ų |
These properties suggest that 6-(2-Phenylethyl)pyrimidin-4-amine would have moderate membrane permeability while maintaining sufficient water solubility for biological applications .
Structural Relationships and Analogues
6-(2-Phenylethyl)pyrimidin-4-amine belongs to a broader family of substituted pyrimidines with diverse biological activities. Understanding its structural relationships provides context for its potential applications.
Related Pyrimidine Derivatives
Several structurally related compounds have been studied extensively:
-
6-Phenylpyrimidine derivatives: Compounds with direct phenyl substitution at the 6-position often exhibit kinase inhibitory activity .
-
4-Aminopyrimidines: The 4-amino substitution pattern is common in compounds with diverse biological activities, including antimicrobial and anticancer properties .
-
2,4-Diaminopyrimidines: Extension of the amino substitution pattern to include the 2-position often enhances biological activity, particularly for compounds targeting dihydrofolate reductase .
-
Fused ring systems: Derivatives like pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines represent extended structural modifications with enhanced binding properties .
Structure-Activity Relationships
Analysis of related compounds suggests several key structure-activity relationships that may apply to 6-(2-Phenylethyl)pyrimidin-4-amine:
-
The amino group at the 4-position typically serves as a hydrogen bond donor in interactions with biological targets .
-
The phenylethyl substituent provides hydrophobic interactions and may enhance binding to protein pockets containing aromatic or aliphatic residues .
-
The flexible ethyl linker between the pyrimidine core and the phenyl ring allows conformational adaptation for optimal binding to target proteins .
Computational Analysis and Binding Predictions
Molecular modeling and computational analysis provide insights into the potential binding modes of 6-(2-Phenylethyl)pyrimidin-4-amine with biological targets.
Predicted Binding Modes
Based on docking studies of related compounds, 6-(2-Phenylethyl)pyrimidin-4-amine could potentially adopt either vertical or horizontal binding modes within protein binding sites:
-
Vertical binding mode: The pyrimidine ring forms hydrogen bonds with the hinge region residues while the phenylethyl group extends into hydrophobic pocket I.
-
Horizontal binding mode: The pyrimidine scaffold interacts with multiple residues including hydrophobic and polar amino acids, while the phenylethyl group occupies a different region of the binding site .
These binding modes would be influenced by the specific target protein architecture and the presence of substituents on the pyrimidine scaffold.
Key Binding Interactions
Critical binding interactions for 6-(2-Phenylethyl)pyrimidin-4-amine likely include:
-
Hydrogen bonding between the pyrimidine N1 nitrogen and backbone NH of target proteins (e.g., Cys917 in VEGFR-2 or Tyr683 in PDGFR-β)
-
Hydrophobic interactions between the phenylethyl group and lipophilic residues such as leucine and valine
-
Potential hydrogen bonding involving the 4-amino group and nearby polar residues
Synthesis Applications and Medicinal Chemistry
The unique structure of 6-(2-Phenylethyl)pyrimidin-4-amine makes it valuable both as a final compound of interest and as an intermediate in the synthesis of more complex molecules.
As a Chemical Building Block
The compound could serve as a valuable intermediate in the synthesis of:
-
Extended heterocyclic systems including fused ring structures
-
Conjugates with additional pharmacophores
-
Prodrugs with modified pharmacokinetic properties
The amino group provides a convenient handle for further functionalization, while the phenylethyl substituent offers opportunities for structural elaboration .
Medicinal Chemistry Applications
From a medicinal chemistry perspective, 6-(2-Phenylethyl)pyrimidin-4-amine represents an interesting scaffold for drug development due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume